

Application Notes and Protocols: Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis

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Compound of Interest

Compound Name: NO-Feng-PDEtMPPi

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Introduction

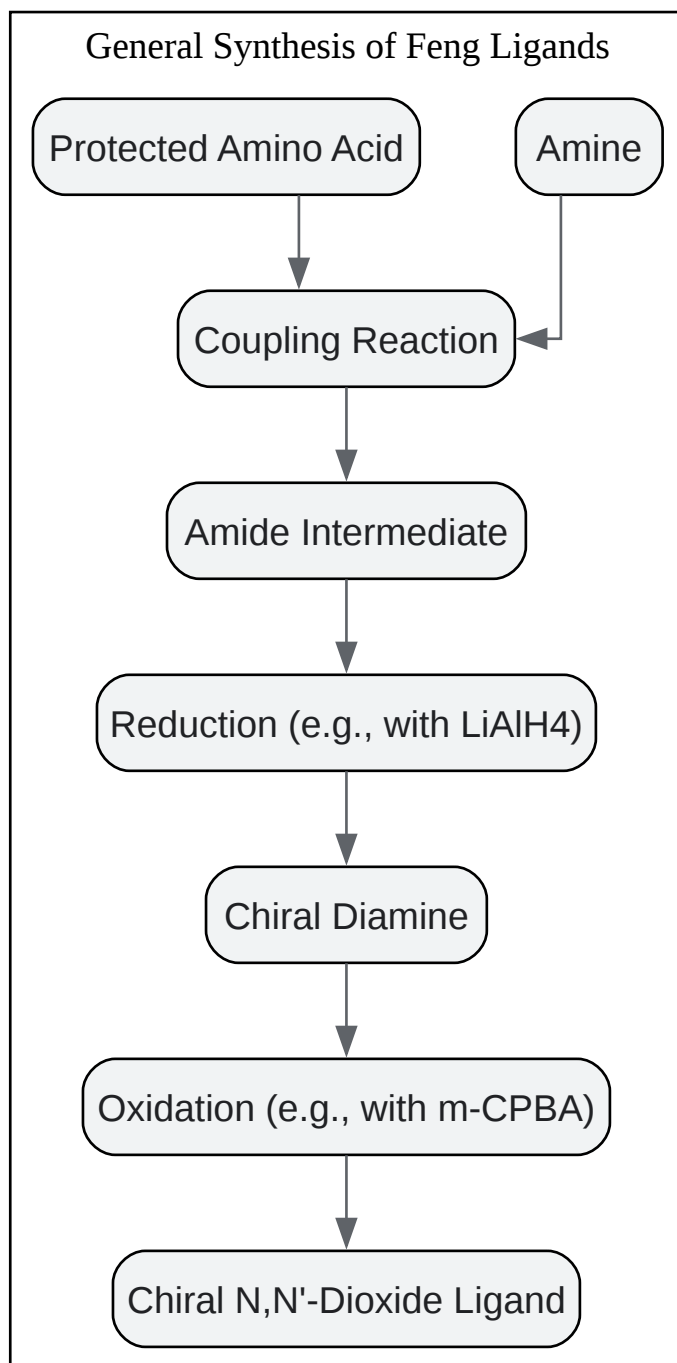
Chiral N,N'-dioxide ligands, often referred to as Feng ligands, have emerged as a class of privileged ligands in the field of asymmetric catalysis.[1][2] Developed by Feng and coworkers, these C2-symmetric N,N'-dioxide amide compounds are readily synthesized from common chiral amino acids and amines.[3][4] Their conformational flexibility allows them to form stable complexes with a wide variety of metal ions, including main-group, transition, and rare-earth metals, creating highly efficient and selective catalysts for over 50 types of asymmetric reactions.[5][2] This versatility has made them invaluable tools in organocatalysis, Lewis-acid catalysis, and even photocatalysis, with numerous applications in the synthesis of bioactive compounds.[5]

These ligands operate as neutral tetradentate ligands, and their coordination with metal ions creates a unique chiral environment that enables high levels of stereocontrol in a diverse array of chemical transformations.[3][6][4] This document provides an overview of the applications of these powerful ligands, including detailed protocols for representative reactions and a summary of their performance.

General Synthesis of Chiral N,N'-Dioxide Ligands

The synthesis of chiral N,N'-dioxide ligands is straightforward and modular, allowing for facile tuning of their steric and electronic properties. The general synthetic route begins with the

coupling of a protected amino acid with an amine, followed by reduction and subsequent oxidation to form the characteristic N-oxide moieties.



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Caption: General workflow for the synthesis of chiral N,N'-dioxide (Feng) ligands.

Applications in Asymmetric Catalysis: Representative Reactions and Data

Chiral N,N'-dioxide-metal complexes have demonstrated exceptional performance in a multitude of asymmetric reactions. Below are examples of key transformations, with quantitative data summarized for easy comparison.

Asymmetric Carbonyl-Ene Reactions

A catalytic asymmetric carbonyl-ene reaction of β,γ -unsaturated α -ketoesters with 5-methyleneoxazolines has been successfully achieved using a chiral N,N'-dioxide/Mg(II) catalyst, affording the desired products in excellent yields and enantioselectivities.

Entry	Substrate	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Ethyl 2-oxo-4-phenylbut-3-enoate	10	Toluene	48	95	98
2	Methyl 2-oxo-4-phenylbut-3-enoate	10	Toluene	48	92	97
3	Ethyl 2-oxo-4-(p-tolyl)but-3-enoate	10	Toluene	48	96	99
4	Ethyl 2-oxo-4-(o-tolyl)but-3-enoate	10	Toluene	60	90	95

Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates is efficiently catalyzed by a chiral N,N'-dioxide/Sc(III) complex, producing biologically relevant 3-indolyl derivatives.

Entry	Indole	Alkylidene Malonate	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Indole	Diethyl 2-benzylidenemalonate	5	CH ₂ Cl ₂	12	98	96
2	2-Methylindole	Diethyl 2-benzylidenemalonate	5	CH ₂ Cl ₂	18	95	94
3	Indole	Diethyl 2-(4-chlorobenzylidene)malonate	5	CH ₂ Cl ₂	12	99	97
4	Indole	Diethyl 2-(4-nitrobenzylidene)malonate	5	CH ₂ Cl ₂	24	92	95

Asymmetric Michael Addition

The conjugate addition of malonates to chalcones proceeds with high enantioselectivity when catalyzed by a chiral N,N'-dioxide/Ni(II) complex, providing access to chiral 1,5-dicarbonyl compounds.

Entry	Chalcone	Malonate	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Chalcone	Diethyl malonate	2	THF	24	96	92
2	4'-Methylchalcone	Diethyl malonate	2	THF	24	98	94
3	4-Chlorochalcone	Diethyl malonate	2	THF	36	93	90
4	Chalcone	Dimethyl malonate	2	THF	24	95	91

Experimental Protocols

General Procedure for Asymmetric Carbonyl-Ene Reaction

Materials:

- Chiral N,N'-dioxide ligand (e.g., L-prolinamide-derived)
- Mg(OTf)₂
- β,γ -Unsaturated α -ketoester
- 5-Methyleneoxazoline
- Anhydrous toluene

Protocol:

- To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.02 mmol, 10 mol%) and Mg(OTf)₂ (0.02 mmol, 10 mol%).

- Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Add the β,γ -unsaturated α -ketoester (0.2 mmol, 1.0 equiv).
- Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add the 5-methyleneoxazoline (0.24 mmol, 1.2 equiv).
- Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC).
- Quench the reaction with saturated aqueous NH_4Cl solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.
- Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Friedel-Crafts Alkylation

Materials:

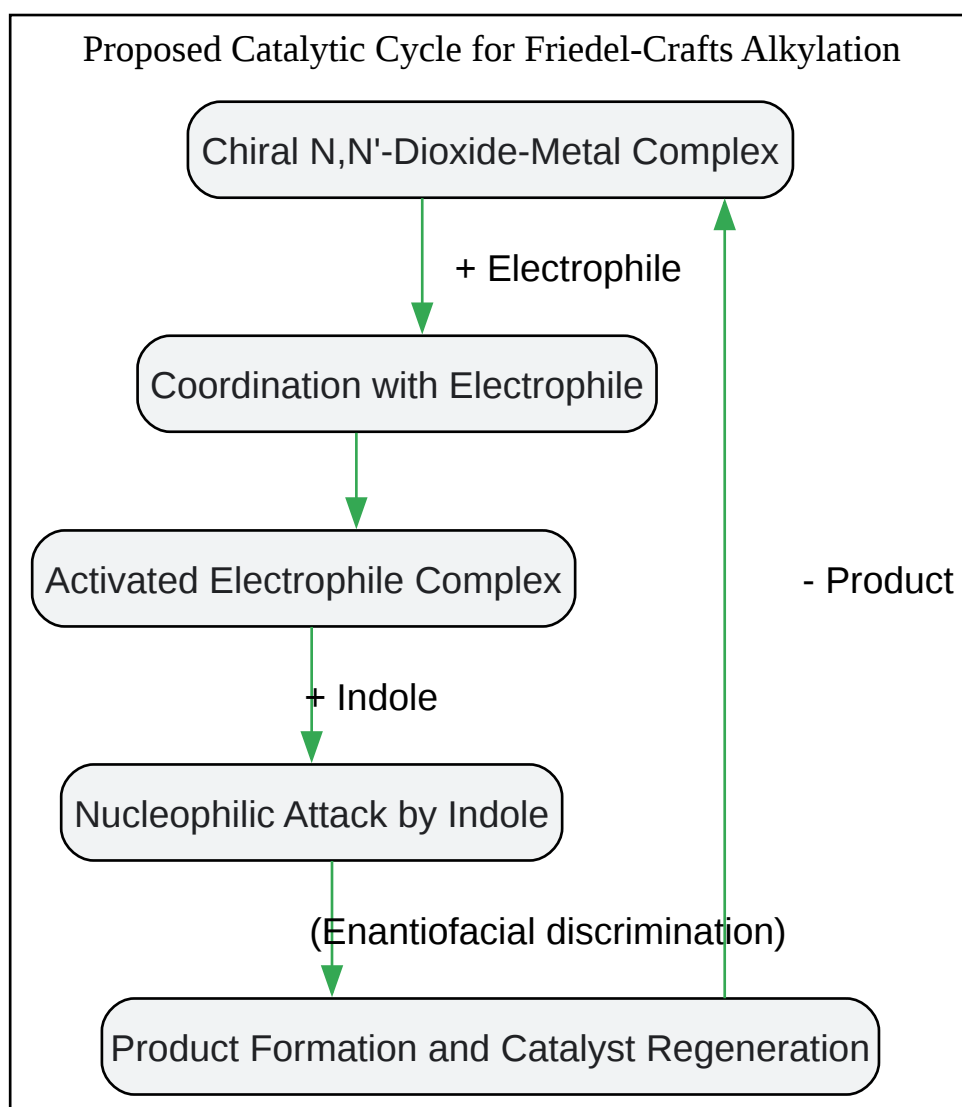
- Chiral N,N'-dioxide ligand (e.g., L-pipecolic acid-derived)
- $\text{Sc}(\text{OTf})_3$
- Indole derivative
- Alkylidene malonate
- Anhydrous CH_2Cl_2

Protocol:

- In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol, 5 mol%) and Sc(OTf)₃ (0.01 mmol, 5 mol%) to an oven-dried vial.
- Add anhydrous CH₂Cl₂ (0.5 mL) and stir the mixture for 1 hour at room temperature.
- Add the indole derivative (0.2 mmol, 1.0 equiv) and the alkylidene malonate (0.22 mmol, 1.1 equiv).
- Stir the reaction at room temperature for the time indicated in the data table.
- Upon completion, directly load the reaction mixture onto a silica gel column for purification.
- Elute with a mixture of hexanes and ethyl acetate to obtain the product.
- Analyze the enantiomeric excess using chiral HPLC.

Proposed Catalytic Cycle

The proposed catalytic cycle for a Lewis acid-catalyzed reaction, such as the Friedel-Crafts alkylation, involves the coordination of the metal center to both the chiral N,N'-dioxide ligand and the electrophile. This coordination activates the electrophile and creates a chiral pocket that directs the nucleophilic attack from one face, leading to the observed enantioselectivity.



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Caption: A simplified proposed catalytic cycle for a Feng ligand-metal complex.

Conclusion

Chiral N,N'-dioxide ligands have proven to be a remarkably versatile and effective class of ligands for a wide range of asymmetric catalytic transformations. Their ease of synthesis, modularity, and ability to coordinate with a diverse array of metals make them highly attractive for both academic research and industrial applications in the synthesis of chiral molecules. The representative data and protocols provided herein serve as a starting point for researchers looking to employ these powerful catalysts in their own synthetic endeavors. The continued

development and application of these "privileged" ligands are expected to lead to further innovations in the field of asymmetric catalysis.[2]

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